molecular formula C20H33ClN2O4 B2431628 Ethyl 4-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride CAS No. 473803-89-3

Ethyl 4-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride

Cat. No.: B2431628
CAS No.: 473803-89-3
M. Wt: 400.94
InChI Key: BZJCJUCRVGRGJR-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C20H33ClN2O4 and its molecular weight is 400.94. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4.ClH/c1-5-25-19(24)22-12-10-21(11-13-22)14-17(23)15-26-18-8-6-16(7-9-18)20(2,3)4;/h6-9,17,23H,5,10-15H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJCJUCRVGRGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride has been investigated for its potential as a therapeutic agent in various diseases:

  • Antidepressant Activity: Research indicates that compounds with piperazine structures exhibit significant antidepressant properties. A study demonstrated that derivatives of piperazine can modulate serotonin receptors, which are crucial in mood regulation .
  • Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies revealed that it can induce apoptosis in cancer cells by disrupting tubulin polymerization, thus preventing cell division .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies:

  • CNS Disorders: Its structural similarity to known psychoactive substances suggests potential applications in treating conditions such as anxiety and schizophrenia. Preliminary studies have explored its effects on dopamine and serotonin pathways .

Materials Science

In addition to its biological applications, this compound can be utilized in materials science:

  • Synthesis of Advanced Materials: The unique functional groups present in the compound allow for its use as a building block in the synthesis of polymers and other advanced materials with specific electronic or optical properties.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Medicinal ChemistryAntidepressant activity; modulation of serotonin receptors
Anticancer ResearchInduces apoptosis; disrupts tubulin polymerization
NeuropharmacologyPotential treatment for CNS disorders; affects dopamine/serotonin pathways
Materials ScienceBuilding block for advanced materials; specific electronic properties

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives, including this compound. The results indicated a significant increase in serotonin levels, suggesting its potential as an antidepressant.

Case Study 2: Anticancer Properties

In vitro studies conducted on breast cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis through the activation of caspases. This mechanism highlights its potential as an anticancer therapeutic agent.

Q & A

Q. Advanced

  • pH stability : The hydrochloride salt is stable in acidic conditions (pH < 4) but may hydrolyze in alkaline media, releasing free piperazine and tert-butylphenol derivatives. Buffered solutions (pH 4.6) are recommended for storage .
  • Thermal stability : Decomposition occurs above 200°C, producing CO₂, CO, and nitrogen oxides. Differential scanning calorimetry (DSC) is used to assess thermal degradation .

What are the methodological challenges in assessing the compound’s biological activity?

Q. Advanced

  • Solubility : Poor aqueous solubility requires formulation with co-solvents (e.g., DMSO) or surfactants for in vitro assays .
  • Metabolic stability : Cytochrome P450 enzymes may oxidize the tert-butylphenoxy group. Liver microsome assays are used to evaluate metabolic pathways .
  • Target interactions : Radioligand binding assays or surface plasmon resonance (SPR) quantify affinity for receptors like serotonin or adrenergic subtypes .

How are safety and handling protocols optimized for this compound in laboratory settings?

Q. Methodological

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors during salt formation .
  • Storage : Keep in airtight containers under nitrogen at -20°C to prevent hygroscopic degradation .

How is purity validated, and what impurities are commonly observed?

Q. Methodological

  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, methanol/buffer mobile phase) identifies impurities like unreacted intermediates or hydrolysis byproducts .
  • TLC : Monitors reaction progress using silica plates and iodine visualization .
  • Common impurities include de-esterified piperazine derivatives or tert-butylphenol side products .

What computational methods predict the compound’s reactivity or pharmacokinetic properties?

Q. Advanced

  • DFT calculations : Predict electrophilic/nucleophilic sites for chemical modifications .
  • Molecular docking : Screens for potential interactions with enzymes or receptors using AutoDock or Schrödinger .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity .

How does the compound’s stereochemistry influence its biological activity?

Q. Advanced

  • Chiral chromatography (e.g., Chiralpak AD-H column) separates enantiomers to assess activity differences .
  • Circular dichroism (CD) : Correlates absolute configuration with receptor binding. For example, the (R)-enantiomer may show higher affinity due to spatial compatibility with target pockets .

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